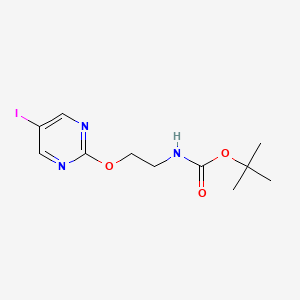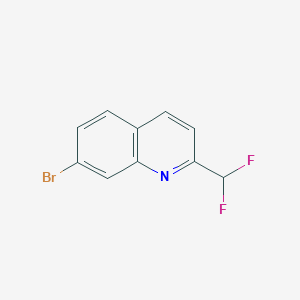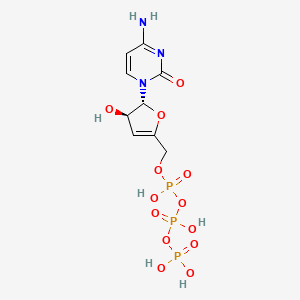
tert-Butyl (2-((5-iodopyrimidin-2-yl)oxy)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2-((5-iodopyrimidin-2-yl)oxy)ethyl)carbamate is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group, an iodopyrimidine moiety, and a carbamate linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-((5-iodopyrimidin-2-yl)oxy)ethyl)carbamate typically involves multiple steps:
Formation of the iodopyrimidine intermediate: This step often starts with the iodination of a pyrimidine derivative. For example, 2-hydroxypyrimidine can be iodinated using iodine and a suitable oxidizing agent.
Attachment of the ethyl linker: The iodopyrimidine intermediate is then reacted with an ethylene oxide derivative to introduce the ethyl linker.
Formation of the carbamate: Finally, the ethyl-linked iodopyrimidine is reacted with tert-butyl isocyanate to form the desired carbamate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (2-((5-iodopyrimidin-2-yl)oxy)ethyl)carbamate can undergo various chemical reactions, including:
Substitution reactions: The iodine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles like sodium azide or thiourea, often in the presence of a base such as potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typical.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products
Substitution reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, tert-Butyl (2-((5-iodopyrimidin-2-yl)oxy)ethyl)carbamate serves as a versatile intermediate for the preparation of more complex molecules. Its reactivity, particularly in substitution reactions, makes it valuable for constructing diverse chemical libraries.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of biologically active molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals, particularly in the field of oncology and antiviral research.
Industry
In the chemical industry, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in material science and nanotechnology.
Mécanisme D'action
The mechanism of action of tert-Butyl (2-((5-iodopyrimidin-2-yl)oxy)ethyl)carbamate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The iodopyrimidine moiety can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (2-((5-chloropyrimidin-2-yl)oxy)ethyl)carbamate
- tert-Butyl (2-((5-bromopyrimidin-2-yl)oxy)ethyl)carbamate
- tert-Butyl (2-((5-fluoropyrimidin-2-yl)oxy)ethyl)carbamate
Uniqueness
tert-Butyl (2-((5-iodopyrimidin-2-yl)oxy)ethyl)carbamate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloro, bromo, and fluoro analogs. The iodine atom’s larger size and polarizability can influence the compound’s chemical behavior and interactions with biological targets, making it a valuable tool in drug discovery and development.
This comprehensive overview highlights the significance of this compound in various scientific domains, emphasizing its synthetic versatility, reactivity, and potential applications
Propriétés
Formule moléculaire |
C11H16IN3O3 |
|---|---|
Poids moléculaire |
365.17 g/mol |
Nom IUPAC |
tert-butyl N-[2-(5-iodopyrimidin-2-yl)oxyethyl]carbamate |
InChI |
InChI=1S/C11H16IN3O3/c1-11(2,3)18-10(16)13-4-5-17-9-14-6-8(12)7-15-9/h6-7H,4-5H2,1-3H3,(H,13,16) |
Clé InChI |
ACKCPTHMQLHSJE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCOC1=NC=C(C=N1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![tert-Butyl (6,8-dioxo-5,7-diazaspiro[3.4]octan-2-yl)carbamate](/img/structure/B12075673.png)
![2-Fluoro-4'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B12075689.png)
![N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide](/img/structure/B12075697.png)
![3-{2-[3-(4-Pentylcarbamoyl-oxazol-2-yl)-7-oxa-bicyclo[2.2.1]hept-2-ylmethyl]-phenyl}-propionic acid](/img/structure/B12075700.png)



![N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]acetamide](/img/structure/B12075716.png)
![O-{2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B12075722.png)
